molecular formula C8H13N5O3 B6005980 4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE

4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE

Cat. No.: B6005980
M. Wt: 227.22 g/mol
InChI Key: MVWXIVJCYDIFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazides with carbonyl compounds can lead to the formation of oxadiazoles.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-11-2-4-12(5-3-11)8(14)6-7(9)10-16-13(6)15/h2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWXIVJCYDIFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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